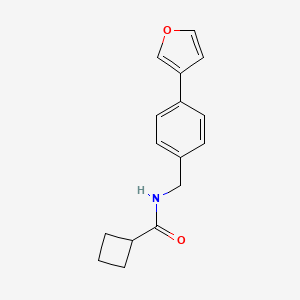

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide

Description

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a benzyl scaffold substituted with a furan-3-yl group at the para position and a cyclobutane carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(14-2-1-3-14)17-10-12-4-6-13(7-5-12)15-8-9-19-11-15/h4-9,11,14H,1-3,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWYFMXMSWFXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with cyclobutanecarboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide with carboxamide derivatives from the provided evidence, focusing on structural motifs, substituent effects, and documented uses.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Carboxamide Variations: The target compound’s cyclobutane ring introduces greater ring strain compared to cyclopropane in cyprofuram . Benzamide vs. Pyridinecarboxamide: Flutolanil (benzamide) and inabenfide (pyridinecarboxamide) demonstrate how aromatic heterocycles influence bioactivity. Pyridine’s nitrogen atom (inabenfide) may enhance hydrogen bonding, whereas benzamide derivatives (flutolanil) prioritize lipophilicity .

Substituent Effects :

- Furan vs. Tetrahydrofuran : The target’s furan-3-yl group is aromatic and planar, contrasting with cyprofuram’s saturated tetrahydrofuran ring. This difference could impact electron distribution and interactions with biological targets.

- Chlorophenyl vs. Trifluoromethyl : Chlorine (cyprofuram) and trifluoromethyl (flutolanil) substituents are common in agrochemicals for enhancing bioavailability and resistance to degradation. The absence of such groups in the target compound may limit its pesticidal potency .

Documented Applications :

- While the target compound lacks explicit use data, analogs like cyprofuram and flutolanil are established fungicides. This suggests that carboxamide derivatives with halogen or oxygenated substituents are prioritized for pesticidal activity .

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s furan-benzyl linkage may simplify synthesis compared to cyprofuram’s tetrahydrofuran moiety, which requires additional reduction steps.

- Bioactivity Prediction : The furan ring’s electron-rich nature could promote interactions with fungal cytochrome P450 enzymes, but the lack of halogen substituents (e.g., chlorine in cyprofuram) might reduce efficacy .

Biological Activity

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclobutane ring attached to a benzyl group that is further substituted with a furan moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties. The compound's furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutane ring provides structural rigidity that enhances binding affinity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for its therapeutic potential.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported that it possesses activity against several bacterial strains, making it a candidate for further investigation in the treatment of bacterial infections. Its efficacy in disrupting bacterial cell functions highlights its potential as a lead compound for antibiotic development.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | This compound inhibited cell growth by inducing apoptosis in breast and colon cancer cells. |

| Antimicrobial efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with potential applications in treating infections. |

| Mechanistic studies | Identified interaction with specific molecular targets that regulate cell cycle progression and apoptosis pathways. |

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the cyclobutane ring : This can be achieved through cycloaddition reactions.

- Substitution reactions : The furan group can be introduced via electrophilic substitution, enhancing the compound's biological properties.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological testing.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic studies : To elucidate the detailed molecular pathways affected by the compound.

- Structure-activity relationship (SAR) investigations: To optimize the chemical structure for enhanced potency and selectivity against target diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.